3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-fluorophenyl)carbamate
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Overview
Description
3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-fluorophenyl)carbamate is a synthetic organic compound characterized by the presence of trifluoromethyl and fluorophenyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-fluorophenyl)carbamate typically involves multi-step organic reactions. One common method includes the formation of the benzamido and carbamate groups through amide and esterification reactions, respectively. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis process and verifying the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-fluorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-fluorophenyl)carbamate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups play a crucial role in enhancing the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-chlorophenyl)carbamate
- 3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-bromophenyl)carbamate
- 3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-methylphenyl)carbamate
Uniqueness
Compared to similar compounds, 3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-fluorophenyl)carbamate exhibits unique properties due to the presence of the fluorophenyl group. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable candidate for various applications in research and industry.
Properties
IUPAC Name |
[3-[[2-(trifluoromethyl)benzoyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F4N2O3/c22-13-8-10-14(11-9-13)27-20(29)30-16-5-3-4-15(12-16)26-19(28)17-6-1-2-7-18(17)21(23,24)25/h1-2,6-11,15-16H,3-5,12H2,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEUCUCLMUZOEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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